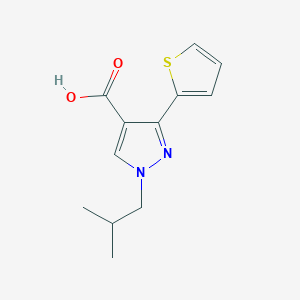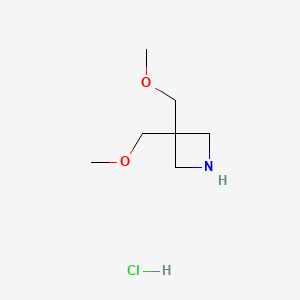
3,3-Bis(methoxymethyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methoxymethyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H15NO2.ClH. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with methoxymethyl chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methoxymethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Bis(methoxymethyl)azetidine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3-Bis(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxymethyl)azetidine hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
Uniqueness
Compared to similar compounds, 3,3-Bis(methoxymethyl)azetidine hydrochloride is unique due to its bis(methoxymethyl) substitution pattern. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications. Its ability to undergo a variety of chemical reactions and its potential biological activities further distinguish it from other azetidine derivatives .
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
3,3-bis(methoxymethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-8-4-7;/h8H,3-6H2,1-2H3;1H |
Clave InChI |
QCDYCBMSQQHHJQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CNC1)COC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)
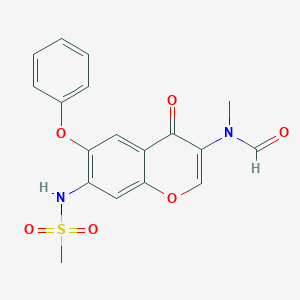
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
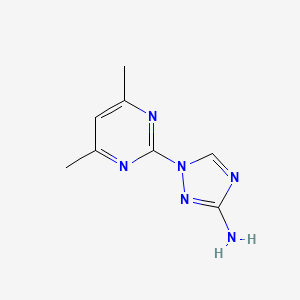
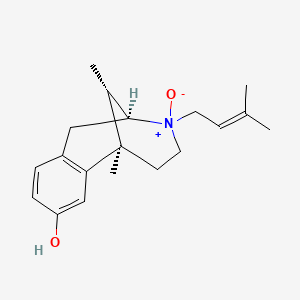
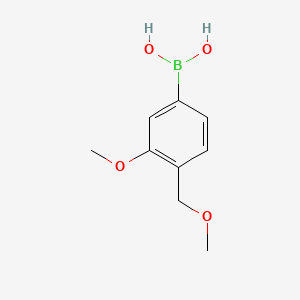


![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
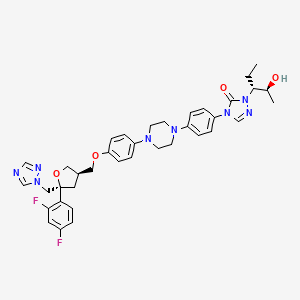

![1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride](/img/structure/B13450615.png)
![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
